molecular formula C13H23NO3 B7680175 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid

2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid

Cat. No. B7680175
M. Wt: 241.33 g/mol
InChI Key: IZEKLGGJQLMRFR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid, also known as TTA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. TTA is a derivative of the amino acid leucine and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid is not fully understood, but it is thought to act through a variety of pathways. 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid has been shown to activate the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors, which are involved in regulating gene expression and cellular metabolism. 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, potentially contributing to its metabolic effects.
Biochemical and Physiological Effects
2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic properties, 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid has been shown to have anti-inflammatory effects, potentially offering a new approach to treating conditions such as rheumatoid arthritis. 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid has also been shown to have antioxidant effects, potentially offering a new approach to preventing oxidative damage in the body.

Advantages and Limitations for Lab Experiments

2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid is also relatively stable, which makes it easier to handle and store. However, one limitation of 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid. One area of interest is the development of 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid-based therapies for cancer and metabolic disorders. Another area of interest is the investigation of 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid's effects on the gut microbiome, which has been shown to play an important role in metabolic health. Additionally, further research is needed to fully understand the mechanism of action of 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid and to identify any potential side effects or limitations of its use.

Synthesis Methods

2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid can be synthesized through a multi-step process involving the reaction of leucine with various reagents. One common method involves the reaction of leucine with acetic anhydride and pyridine to form an acetylated derivative. This derivative is then reacted with methyl vinyl ketone and sodium borohydride to produce 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid.

Scientific Research Applications

2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid has been studied for its potential therapeutic properties in a variety of fields, including cancer research, metabolic disorders, and neurological diseases. In cancer research, 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In metabolic disorders, 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid has been shown to improve glucose tolerance and insulin sensitivity, potentially offering a new approach to treating conditions such as diabetes. In neurological diseases, 2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid has been shown to have neuroprotective effects, potentially offering a new approach to treating conditions such as Alzheimer's disease.

properties

IUPAC Name

2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-7-8-9(2)10(15)14-13(5,6)12(3,4)11(16)17/h8H,7H2,1-6H3,(H,14,15)(H,16,17)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEKLGGJQLMRFR-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C(=O)NC(C)(C)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C(=O)NC(C)(C)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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